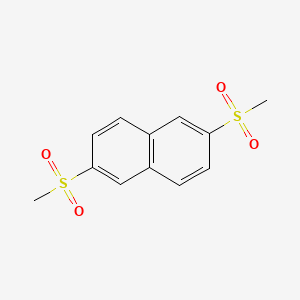

![molecular formula C12H13N3O5S B5542269 N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide](/img/structure/B5542269.png)

N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide derivatives involves various chemical reactions, including the pairing of benzenesulfonyl chloride with 1-aminopiperidine under controlled conditions, followed by substitution reactions to introduce different electrophiles. This process yields a series of derivatives displaying promising biological activities (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide derivatives has been extensively studied using techniques such as IR, EIMS, and 1H-NMR spectral data. These studies provide insights into the compound's structural characteristics and the basis for its chemical reactivity and interactions (Khalid et al., 2014).

Chemical Reactions and Properties

N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide undergoes various chemical reactions, including sulfonation, acylation, and chlorination, contributing to its diverse chemical properties and potential applications in chemical synthesis and pharmaceuticals (Khalid et al., 2014).

Wissenschaftliche Forschungsanwendungen

Potential Therapeutic Applications

Antidepressant and Analgesic Properties : Ketamine, a related compound, has been shown to possess rapid-acting antidepressant effects, which may be useful in treating therapy-resistant depressive patients. It also exhibits analgesic properties, potentially reducing opioid consumption and chronic postsurgical pain after specific surgical procedures. However, its clinical usefulness is restricted by psychotomimetic and cognitive adverse effects, though S-ketamine has been reported to have fewer such effects compared to the racemate. The detailed pharmacokinetics and pharmacodynamics of ketamine in anesthesia and pain therapy highlight its hemodynamically stable anesthesia and neuroprotective properties without significantly affecting respiratory function (Peltoniemi, Hagelberg, Olkkola, & Saari, 2016).

Role in Antioxidant Therapy : N-acetyl-l-cysteine (NAC) is noted for its role as a precursor for glutathione synthesis, acting as an antioxidant. It has been explored for its potential in protecting against contrast-induced nephropathy and thrombosis, although results are conflicting. The review emphasizes that NAC's strength lies in targeted replenishment of glutathione in deficient cells rather than being a powerful antioxidant on its own (Rushworth & Megson, 2014).

Biogenic Amines in Food Safety : The study on biogenic amines, including their roles in intoxication, spoilage, and nitrosamine formation in fish, provides insights into food safety and quality determination. Understanding the relationship between biogenic amines and nitrosamine formation could elucidate mechanisms of scombroid poisoning and ensure the safety of fish products (Bulushi, Poole, Deeth, & Dykes, 2009).

Psychiatric Applications : The expanding research on alternatives to pharmacological therapies in psychiatry includes the investigation of N-acetylcysteine (NAC) in treating psychiatric disorders. NAC is emerging as a useful agent beyond being a precursor to the antioxidant glutathione, potentially modulating glutamatergic, neurotropic, and inflammatory pathways (Dean, Giorlando, & Berk, 2011).

Eigenschaften

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5S/c13-21(19,20)9-3-1-8(2-4-9)14-10(16)7-15-11(17)5-6-12(15)18/h1-4H,5-7H2,(H,14,16)(H2,13,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGBQZAHMHWJQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822451 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5542191.png)

![6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5542199.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide](/img/structure/B5542202.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5542216.png)

![N-cyclopentyl-3-{5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5542228.png)

![N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B5542234.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)

![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)

![methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5542305.png)